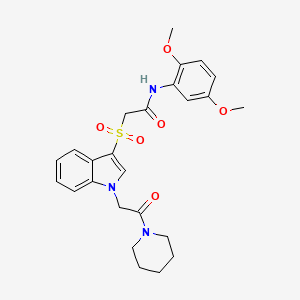
N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O6S |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 878057-09-1 |
Structural Characteristics
The compound features a complex structure that includes a sulfonamide group linked to an indole derivative and a piperidine moiety. The presence of the dimethoxyphenyl group may contribute to its biological activity, particularly in modulating interactions with biological targets.
Anticancer Potential
While specific studies on N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide are scarce, related compounds in the indole and piperidine families have demonstrated significant anticancer properties. For instance, compounds containing indole structures have been reported to exhibit antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells . The structural similarities suggest that this compound may also possess similar activities.
Antimicrobial Activity
Indole derivatives have been widely studied for their antimicrobial properties. Although direct evidence for the antimicrobial activity of this compound is lacking, related compounds have shown effectiveness against bacterial strains and fungi. This potential warrants further investigation into its antimicrobial efficacy.
Anti-Tubercular Activity
Research into other sulfonamide derivatives indicates potential anti-tubercular activity. For example, certain substituted sulfonamides have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis, showing promising results . Given the structural components of this compound, it could be hypothesized that similar activities might be observed.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, several related studies provide insights into its potential:
- Indole Derivatives : A study highlighted that certain indole-based compounds exhibited significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 2.43 µM to 4.95 µM . This suggests that modifications to the indole structure can enhance biological activity.
- Sulfonamide Compounds : Research on sulfonamide derivatives has shown varied biological activities including antibacterial and antifungal properties. These findings indicate that the sulfonamide group can play a crucial role in enhancing biological efficacy .
- Piperidine-Based Compounds : Piperidine-containing compounds have been evaluated for their neuroprotective effects and as potential analgesics, suggesting a versatile pharmacological profile that may extend to this compound.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-33-18-10-11-22(34-2)20(14-18)26-24(29)17-35(31,32)23-15-28(21-9-5-4-8-19(21)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXAWBXRFNXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














